Biotin-X NTA -

Biotin-X NTA

Catalog Number: EVT-13545636
CAS Number:
Molecular Formula: C26H40K3N5O9S
Molecular Weight: 716.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Biotin-X nitrilotriacetic acid is derived from biotin, also known as vitamin B7 or vitamin H, which is essential for several enzymatic reactions in the body. It is classified as a heterocyclic compound due to its unique structure that includes a fused tetrahydrothiophene ring and a ureido group . The compound's classification as a chelating agent allows it to form stable complexes with divalent metal ions like nickel, making it invaluable in protein purification techniques.

Synthesis Analysis

Methods and Technical Details

The synthesis of biotin-X nitrilotriacetic acid typically involves the conjugation of biotin to the nitrilotriacetic acid moiety. A common method includes the use of tert-butyl esters of nitrilotriacetic acid, followed by coupling reactions with various amino acids to introduce specific spacers that enhance the binding properties of the final product .

The general synthetic route can be outlined as follows:

  1. Preparation of Nitrilotriacetic Acid Derivative: The amino group of nitrilotriacetic acid is protected and then coupled with biotin.
  2. Removal of Protective Groups: After coupling, protective groups are removed to yield the active form of biotin-X nitrilotriacetic acid.
  3. Final Purification: The product is purified using techniques such as chromatography to ensure high purity suitable for biochemical applications.
Molecular Structure Analysis

Structure and Data

Biotin-X nitrilotriacetic acid has a complex molecular structure characterized by its chelating properties. The molecular formula is C26H40K3N5O9SC_{26}H_{40}K_{3}N_{5}O_{9}S, with a molecular weight of approximately 715.98 g/mol .

The structural components include:

  • Biotin moiety: Provides the binding site for streptavidin.
  • Nitrilotriacetic acid: Facilitates the chelation of nickel ions.
  • Tripotassium salt form: Enhances solubility in aqueous solutions.
Chemical Reactions Analysis

Reactions and Technical Details

Biotin-X nitrilotriacetic acid undergoes specific chemical reactions that are critical for its function in protein detection:

  • Chelation Reaction: The compound binds nickel ions through its nitrilotriacetic acid component, forming stable complexes that can interact with histidine-tagged proteins.
  • Release Mechanism: At acidic pH (around 4.8), the complex can dissociate, allowing for the regeneration of the histidine-tagged protein for further analysis or probing with different antibodies .

These reactions are pivotal for applications such as Western blotting and surface plasmon resonance assays.

Mechanism of Action

Process and Data

The mechanism of action for biotin-X nitrilotriacetic acid involves several key steps:

  1. Binding: Histidine-tagged proteins are immobilized on membranes or surfaces via their interaction with nickel ions chelated by the nitrilotriacetic acid component.
  2. Detection: Streptavidin conjugated to enzymes or fluorescent markers binds to the biotin moiety, allowing for visualization or quantification of the histidine-tagged proteins.
  3. Regeneration: The ability to remove biotin-X nitrilotriacetic acid at lower pH enables reprobing with different detection systems without losing the target protein .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Biotin-X nitrilotriacetic acid appears as a white solid that is soluble in water. Its stability under various conditions makes it suitable for laboratory use:

  • Solubility: Highly soluble in aqueous solutions.
  • Storage Conditions: Recommended storage at 4°C to maintain stability and activity .
  • pH Sensitivity: The compound exhibits reversible binding properties depending on pH levels.
Applications

Scientific Uses

Biotin-X nitrilotriacetic acid is widely utilized in various scientific fields:

  • Protein Purification: Used extensively for isolating histidine-tagged proteins from complex mixtures.
  • Detection Methods: Effective in Western blotting techniques where it aids in detecting specific proteins immobilized on membranes.
  • Biosensor Development: Employed in surface plasmon resonance biosensors for real-time monitoring of protein interactions .

This compound's versatility makes it an essential tool in molecular biology, biochemistry, and related research areas.

Synthesis and Functionalization of Biotin-X NTA

Design Principles for Bifunctional Chelator-Probe Conjugation

Biotin-X NTA (Biotin-X nitrilotriacetic acid) is a heterobifunctional reagent engineered to merge two critical functionalities: the high-affinity biotin-streptavidin interaction and the metal-chelating properties of NTA. This molecular architecture enables simultaneous binding to histidine-tagged proteins via Ni²⁺ coordination and streptavidin-conjugated detection systems. The compound features a biotin headgroup linked to an NTA moiety through a 6-aminohexanoic acid ("X") spacer, with the NTA group serving as a tridentate chelator for transition metals (typically Ni²⁺ or Co²⁺). The primary amine-reactive carboxyl group allows covalent conjugation to target molecules, forming stable amide bonds. This design leverages the small molecular weight (715.98 g/mol) of Biotin-X NTA to minimize steric interference during biomolecular interactions while maintaining the distinct binding characteristics of both functional groups [2] [4] [6].

Table 1: Core Functional Elements of Biotin-X NTA

Structural ElementChemical FunctionTarget Specificity
Biotin headgroupHigh-affinity streptavidin binding (Kd ∼10⁻¹⁴ M)Streptavidin/avidin conjugates
Nitrilotriacetic acid (NTA)Transition metal chelation (Ni²⁺, Co²⁺)Polyhistidine-tagged proteins
6-Aminohexanoic acid spacerSpatial separation (21.5 Å)Reduces steric hindrance
Terminal carboxyl groupAmine-reactive conjugationPrimary amines (ε-amino group of lysine)

Optimization of Spacer Arm Chemistry for Enhanced Target Affinity

The 6-aminohexanoic acid spacer arm in Biotin-X NTA is a critical determinant of binding efficiency. Structural analyses reveal that the biotin-binding pocket of streptavidin resides approximately 9 Å below the protein surface, necessitating extended spacers to mitigate steric hindrance. The 21.5 Å spacer length of Biotin-X NTA positions the biotin moiety optimally for deep pocket engagement, significantly enhancing binding kinetics compared to short-spacer biotinylation reagents. This spacer length increases the association rate (kon) for streptavidin binding by 3-5 fold compared to non-spacered biotin analogs. Furthermore, the hydrophobic methylene chains within the spacer improve membrane permeability for intracellular labeling applications, while the terminal carboxyl group enables pH-dependent dissociation (at pH 4.8) of His-tagged proteins, facilitating surface regeneration in biosensor applications [1] [4] [8].

Table 2: Impact of Spacer Length on Binding Parameters

Spacer ChemistryTotal Length (Å)Relative Binding AffinityApplications
No spacer (biotin only)9.51.0 (reference)Limited to exposed epitopes
Biotin-X (6-aminohexanoic acid)21.53.2General protein labeling, intracellular probes
PEG-based spacers24.0–48.03.5–4.0Aqueous applications requiring solubility
LC-Biotin (aminocaproyl)22.43.0Membrane-permeable probes

Site-Specific Biotinylation Strategies for Streptavidin Compatibility

Biotin-X NTA enables oriented immobilization of His-tagged proteins on streptavidin surfaces through two complementary strategies:

  • Precomplexation with 6xHis-Streptavidin: Recombinant streptavidin fused with a hexahistidine tag binds Ni²⁺-charged Biotin-X NTA on sensor surfaces. This creates a regenerable capture platform where the biotin moiety remains available for binding biotinylated ligands. The His-tag attachment allows complete surface regeneration with 350 mM EDTA, enabling >50 immobilization cycles without significant activity loss, as demonstrated in SPR biosensors [6].
  • Traptavidin Engineering: The S52G/R53D streptavidin mutant ("traptavidin") exhibits 10-fold slower biotin dissociation rates than wild-type streptavidin. Biotin-X NTA's optimized spacer enhances compatibility with this engineered protein by minimizing conformational strain during binding. Structural analyses reveal that traptavidin maintains a closed loop (L3/4) conformation around biotin's valeryl tail even in the unliganded state, stabilizing the Ser45-biotin hydrogen bond critical for ultra-stable binding. Monovalent traptavidin-Biotin-X NTA complexes demonstrate equivalent stability to tetravalent forms, confirming that enhanced affinity derives from intrasubunit interactions rather than avidity effects [5].

Table 3: Streptavidin Immobilization Techniques Using Biotin-X NTA

Immobilization StrategyRegeneration EfficiencyBinding StabilityOptimal Use Cases
Direct streptavidin-biotinIrreversibleKd ∼10⁻¹⁴ MPermanent sensor surfaces
6xHis-Streptavidin/Ni-NTA-Biotin-X>50 cycles with EDTAKd ∼10⁻⁹ M (reversible)High-throughput biosensing
Traptavidin-Biotin-XpH 4.0–4.8 (partial)10-fold lower koff vs. wild-typeSingle-molecule force experiments

Properties

Product Name

Biotin-X NTA

IUPAC Name

tripotassium;(2S)-6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-2-[bis(carboxylatomethyl)amino]hexanoate

Molecular Formula

C26H40K3N5O9S

Molecular Weight

716.0 g/mol

InChI

InChI=1S/C26H43N5O9S.3K/c32-20(28-13-7-5-8-18(25(38)39)31(14-22(34)35)15-23(36)37)10-2-1-6-12-27-21(33)11-4-3-9-19-24-17(16-41-19)29-26(40)30-24;;;/h17-19,24H,1-16H2,(H,27,33)(H,28,32)(H,34,35)(H,36,37)(H,38,39)(H2,29,30,40);;;/q;3*+1/p-3/t17-,18-,19-,24-;;;/m0.../s1

InChI Key

MKLSOXPHWHEJPK-RCFQCEFGSA-K

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCCCC(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])NC(=O)N2.[K+].[K+].[K+]

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NCCCC[C@@H](C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])NC(=O)N2.[K+].[K+].[K+]

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